molecular formula C20H17FN4O5 B3711313 2-[(2-fluorophenyl)amino]-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate

2-[(2-fluorophenyl)amino]-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B3711313
M. Wt: 412.4 g/mol
InChI Key: XXHPTSJCIDIMMD-UHFFFAOYSA-N
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Description

A description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It might also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This can include the raw materials used, the reactions involved, and the conditions required for the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used in this analysis can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves and interacts at the molecular or cellular level. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

Information on safety and hazards typically includes the compound’s toxicity, flammability, and environmental impact. It can also include precautions that should be taken when handling the compound .

Properties

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] 4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O5/c1-13-10-18(25(28)29)23-24(13)11-14-6-8-15(9-7-14)20(27)30-12-19(26)22-17-5-3-2-4-16(17)21/h2-10H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHPTSJCIDIMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-fluorophenyl)amino]-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Reactant of Route 2
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2-[(2-fluorophenyl)amino]-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Reactant of Route 3
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2-[(2-fluorophenyl)amino]-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Reactant of Route 4
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2-[(2-fluorophenyl)amino]-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Reactant of Route 5
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2-[(2-fluorophenyl)amino]-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
2-[(2-fluorophenyl)amino]-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate

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